2-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-amine
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Overview
Description
2-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-amine is a heterocyclic compound that features a quinazoline core structure. Quinazoline derivatives are known for their broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-amine typically involves the reaction of anthranilic acid derivatives with pyridine-3-carboxaldehyde under specific conditions. One common method includes the condensation of anthranilic acid with pyridine-3-carboxaldehyde in the presence of a suitable catalyst, followed by cyclization to form the quinazoline ring . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as adjusting temperature, solvent, and reaction time.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
2-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its anticancer properties, it is investigated for potential use in cancer therapy.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-amine involves the inhibition of specific enzymes and receptors. For instance, it has been found to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the proliferation and survival of cancer cells . The compound binds to the active site of the enzyme, preventing its activation and subsequent signaling pathways that lead to cell growth and division.
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives such as:
4-anilinoquinazolines: Known for their potent anticancer activity by inhibiting EGFR.
2,4-diaminoquinazolines: Used as antifolate agents in cancer therapy.
Pyridinylquinazolines: Exhibit a range of biological activities, including antibacterial and antifungal properties.
What sets 2-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-amine apart is its unique combination of pyridine and quinazoline moieties, which enhances its binding affinity and specificity for certain molecular targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
2-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6/c1-2-8-17-16(7-1)19(25-22-12-14-5-3-9-20-11-14)24-18(23-17)15-6-4-10-21-13-15/h1-13H,(H,23,24,25)/b22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHRHXYEWAXUHJ-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)NN=CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)N/N=C/C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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